2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-
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Overview
Description
(tert-butylamino) morpholine-4-carbodithioate is a heterocyclic organic compound with the molecular formula C9H18N2OS2 and a molecular weight of 234.382 g/mol . It is known for its unique structure, which includes a morpholine ring and a carbodithioate group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-butylamino) morpholine-4-carbodithioate typically involves the reaction of morpholine with tert-butylamine and carbon disulfide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . The general reaction scheme is as follows:
- Dissolve morpholine in diethyl ether and stir for 10 minutes.
- Add an ice-cold methanolic solution of sodium hydroxide and stir for 15 minutes at an ice-cold temperature.
- Add cold carbon disulfide dropwise to the mixture and stir for 4 hours while maintaining an ice-cold temperature.
- Collect the white precipitate formed by filtration, rinse with diethyl ether, and dry in a desiccator.
Industrial Production Methods
Industrial production methods for (tert-butylamino) morpholine-4-carbodithioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(tert-butylamino) morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(tert-butylamino) morpholine-4-carbodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (tert-butylamino) morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also inhibit certain enzymes by interacting with their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carbodithioate: Similar structure but lacks the tert-butylamino group.
N-tert-butylmorpholine: Contains the tert-butylamino group but lacks the carbodithioate group.
Morpholine-4-thiol: Contains a thiol group instead of the carbodithioate group
Uniqueness
(tert-butylamino) morpholine-4-carbodithioate is unique due to the presence of both the tert-butylamino group and the carbodithioate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
68310-86-1 |
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Molecular Formula |
C9H18N2OS2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
(tert-butylamino) morpholine-4-carbodithioate |
InChI |
InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3 |
InChI Key |
SXJUCAYPPGXJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NSC(=S)N1CCOCC1 |
Origin of Product |
United States |
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